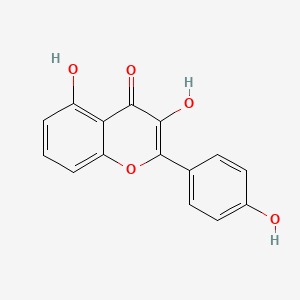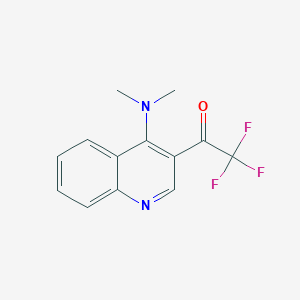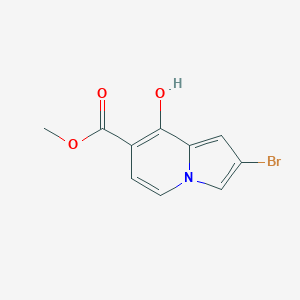
7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the sulfonation of 7-Hydroxy-4-methylcoumarin. One common method includes the reaction of 7-Hydroxy-4-methylcoumarin with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Aplicaciones Científicas De Investigación
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, optical brighteners, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is largely dependent on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can modify proteins, enzymes, and other biomolecules, thereby altering their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the sulfonyl chloride group and is less reactive.
4-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but lacks the hydroxyl group at position 7.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
The presence of both the hydroxyl group at position 7 and the sulfonyl chloride group at position 6 makes 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride a unique and versatile compound. Its reactivity and ability to form covalent bonds with nucleophiles make it particularly valuable in synthetic chemistry and biochemical research.
Propiedades
Número CAS |
85576-28-9 |
|---|---|
Fórmula molecular |
C10H7ClO5S |
Peso molecular |
274.68 g/mol |
Nombre IUPAC |
7-hydroxy-4-methyl-2-oxochromene-6-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO5S/c1-5-2-10(13)16-8-4-7(12)9(3-6(5)8)17(11,14)15/h2-4,12H,1H3 |
Clave InChI |
VJLPSAITCHERIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)


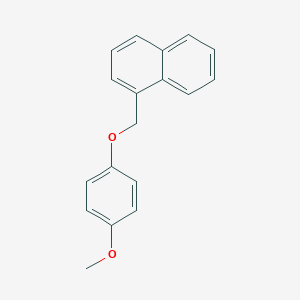
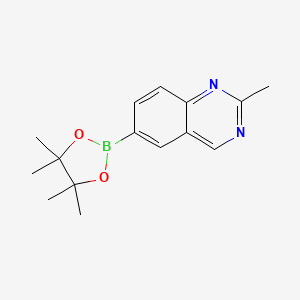
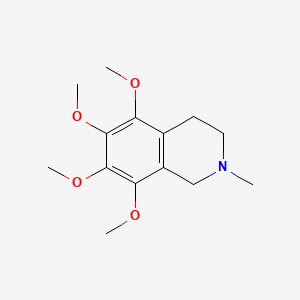
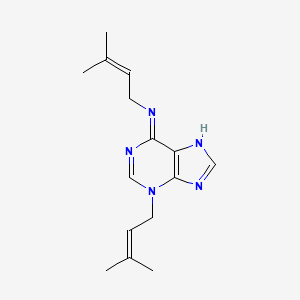

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)


